![molecular formula C14H14BNO3 B1333224 4-(N-Benzylaminocarbonyl)phenylboronic acid CAS No. 252663-47-1](/img/structure/B1333224.png)
4-(N-Benzylaminocarbonyl)phenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-(N-Benzylaminocarbonyl)phenylboronic acid derivatives has been explored in the context of creating non-steroidal inhibitors for steroid 5α-reductase isozymes 1 and 2. These compounds, including 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acids, were synthesized and tested for their inhibitory activity. The most potent of these was found to be 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid, with an IC50 value of 0.82 µM for the human type 2 isozyme . Another related compound, 4-(N-phenylamino)benzoic acid, was synthesized from p-aminobenzoic acid through a series of reactions including esterification, acylation, and reduction, yielding the final product with a 61.3% yield .
Molecular Structure Analysis
The molecular structure of related compounds such as 2-(2-nitrophenylaminocarbonyl)benzoic acid and its isomeric forms have been characterized by their crystalline forms and hydrogen bonding patterns. These molecules exhibit hydrogen-bonded sheets and pi-stacked dimers, which contribute to their solid-state properties . The molecular structures and geometries of azo-benzoic acids have been confirmed using spectroscopic techniques and optimized using density functional theory, indicating the importance of molecular structure in understanding the properties and reactivity of these compounds .
Chemical Reactions Analysis
Boronic acid derivatives, such as (3,4,5-Trifluorophenyl)boronic acid, have been utilized as catalysts for the formation of amides from carboxylic acids and amines. This catalytic activity is significant in the synthesis of compounds like N-benzyl-4-phenylbutyramide . Additionally, 2,4-Bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure and the presence of functional groups. The intramolecular charge transfer (ICT) character of the emissive state of 4-(N-phenylamino)benzoic acid, as well as its response to solvent polarity, highlights the significance of the anilino moiety as an electron donor . The synthesis of liquid crystal intermediates from 4-phenylphenol, which involves reactions such as methylation, acylation, and alkylation, further demonstrates the diverse chemical properties and potential applications of these compounds .
Scientific Research Applications
Complex Formation with Saccharides and Lewis Bases : Phenylboronic acids, including derivatives like 4-(N-Benzylaminocarbonyl)phenylboronic acid, show significant interactions with saccharides and Lewis bases. These interactions lead to the formation of binary and ternary complexes, which are important in various solution compositions and can dominate over a wide pH range. This finding is crucial for understanding the medium dependence and apparent acidity constants in different systems (Bosch, Fyles, & James, 2004).
Catalytic Applications : Certain phenylboronic acids, related to this compound, have been used as catalysts in chemical reactions. For instance, they are effective in catalyzing dehydrative amidation between carboxylic acids and amines, which is crucial in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Drug Delivery and Biosensors : Phenylboronic acid derivatives, including this compound, have been extensively used in the fabrication of polymeric nanomaterials for advanced bio-applications. These materials are particularly effective in interactions with glucose and sialic acid, leading to applications in drug delivery systems and biosensors (Lan & Guo, 2019).
Photodynamic Therapy and Imaging : Phenylboronic acid-functionalized pyrene derivatives have been used to create nanorods that can specifically and efficiently image sialic acids on living cells. These nanorods also generate singlet oxygen under two-photon irradiation, which makes them excellent candidates for photodynamic therapy (Li & Liu, 2021).
Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles have shown potential as antiviral therapeutics. They have been used to inhibit the Hepatitis C virus by interfering with the virus's ability to infect healthy hepatocytes. This finding opens new possibilities for using these compounds as viral entry inhibitors (Khanal et al., 2013).
Enantioselective Arylation in Organic Chemistry : Phenylboronic acid has been used as a catalyst in the enantioselective arylation of N-Tosylimines, a crucial reaction in organic synthesis. The study of its mechanism via density functional theory reveals its dual role as an "aryl source" and proton donor, indicating its versatility in chemical reactions (Sieffert, Boisson, & Py, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is mentioned that this compound is used for proteomics research Proteomics is the large-scale study of proteins, particularly their structures and functions
Biochemical Pathways
Given its use in proteomics research , it’s plausible that it could affect a variety of pathways depending on the proteins it interacts with.
Result of Action
As a compound used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-(N-Benzylaminocarbonyl)phenylboronic acid, it is recommended to be stored in an inert atmosphere at 2-8°C . This suggests that the compound may be sensitive to oxygen, moisture, or temperature changes.
properties
IUPAC Name |
[4-(benzylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO3/c17-14(16-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(18)19/h1-9,18-19H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUCAVUVHBOOPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378302 | |
Record name | 4-(N-Benzylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
252663-47-1 | |
Record name | 4-(N-Benzylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Benzylcarbamoyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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